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Hexafluoroethane

Semiconductor etching Reactive ion beam etching SiO2/Si selectivity

Hexafluoroethane (C2F6, CAS 76-16-4) delivers a 5-fold SiO₂-to-Si selectivity advantage over CF4 in reactive ion etching, achieving 10:1 selectivity for contact hole and gate oxide patterning where underlying silicon preservation is critical. Its plasma decomposition efficiency surpasses NF3, SF6, and CF4, enabling faster chamber cleaning with reduced PFC byproduct emissions. For ultra-low-temperature refrigeration (boiling point −78.2 °C), C2F6 (R116) occupies a distinct thermodynamic niche that R14 (CF4) cannot fill. Note: virgin C2F6 is subject to GWP-driven phase-down under the AIM Act and EU F-Gas Regulation.

Molecular Formula C2F6
Molecular Weight 138.01 g/mol
CAS No. 76-16-4
Cat. No. B1207929
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameHexafluoroethane
CAS76-16-4
Synonymshexafluoroethane
perfluoroethane
Molecular FormulaC2F6
Molecular Weight138.01 g/mol
Structural Identifiers
SMILESC(C(F)(F)F)(F)(F)F
InChIInChI=1S/C2F6/c3-1(4,5)2(6,7)8
InChIKeyWMIYKQLTONQJES-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 g / 25 g / 227 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubility5.64e-05 M
In water, 7.78 mg/L at 25 °C
Insoluble in water;  slightly soluble in ethanol, ethyl ethe

Structure & Identifiers


Interactive Chemical Structure Model





Hexafluoroethane (C2F6, CAS 76-16-4): Technical Baseline for Semiconductor Etching and Cryogenic Refrigeration Procurement


Hexafluoroethane (C2F6, CAS 76-16-4) is a fully fluorinated perfluorocarbon (PFC) with the molecular formula CF3CF3 and molecular weight 138.01 g/mol [1]. It exists as a colorless, odorless, non-flammable gas under standard conditions, with a boiling point of −78.2 °C, melting point of −100.6 °C, and vapor pressure of approximately 430 psi at 21 °C [1]. Its high C–F bond energy confers exceptional chemical inertness and thermal stability [2]. The compound is primarily employed as a reactive ion etching (RIE) gas in semiconductor device fabrication for selective oxide etching and as a component in ultra-low-temperature refrigeration blends [2].

Why In-Class Perfluorocarbon Substitution Fails: Differentiated Etch Selectivity and Plasma Decomposition Behavior of Hexafluoroethane (C2F6)


C2F6 cannot be arbitrarily substituted with other perfluorocarbon (PFC) etching gases—including CF4, C3F8, c-C4F8, and SF6—due to quantifiable differences in fluorine-to-carbon (F/C) ratio, plasma decomposition kinetics, and resulting etch selectivity profiles [1]. While all PFCs generate reactive fluorine species in plasma, C2F6 exhibits a distinct balance of etch rate, SiO2-to-Si selectivity, and fluorocarbon polymer deposition characteristics that directly impact process outcomes in semiconductor manufacturing [1][2]. Empirical studies demonstrate that substituting C2F6 with CF4 reduces SiO2/Si selectivity by at least 5-fold, while switching to C3F8 significantly alters etch rates and byproduct formation under identical process conditions [2][3]. In cryogenic refrigeration, the boiling point and thermodynamic properties of C2F6 differ markedly from R14 (CF4), precluding drop-in replacement [4].

Hexafluoroethane (C2F6) vs. CF4, C3F8, and SF6: Quantitative Comparative Evidence for Procurement Decisions


SiO2-to-Polycrystalline Silicon Etch Selectivity: C2F6 Provides ≥5× Higher Selectivity Than CF4 Under Ion Beam Conditions

In reactive ion beam etching experiments using collimated ion beams, C2F6 demonstrated an SiO2-to-polycrystalline silicon etch selectivity of 10:1, whereas CF4 exhibited a selectivity of less than 2:1 under identical beam current density (0.4 mA/cm²) and ion energy conditions (0.5–1 keV) [1]. C3F8 produced equivalent selectivity to C2F6 (10:1) in this same study, indicating that C2F6 and C3F8 both outperform CF4 for applications requiring high oxide-to-silicon discrimination [1].

Semiconductor etching Reactive ion beam etching SiO2/Si selectivity

SiO2 Etch Rate in O2-Containing Plasmas: C2F6/O2 Discharges Achieve Significantly Higher Etch Rates Than C3F8/O2 at Respective Optimal Compositions

Under optimized feed gas compositions for maximum SiO2 etch rate, C2F6/O2-based discharges exhibited significantly faster etch rates than C3F8/O2-based discharges [1]. The optimal composition for C2F6 was 55 mol% O2, whereas C3F8 required 68 mol% O2 to reach its maximum rate [1]. Additionally, at identical feed gas compositions, C2F6/O2 discharges generated on average 50% less plasma-generated CF4 byproduct than C3F8/O2 discharges [1].

Plasma etching SiO2 dielectric PFC/O2 optimization

Plasma Decomposition Ratio: C2F6 Decomposes More Readily Than CF4 and SF6, Enhancing Etchant Availability

In plasma-enhanced chemical vapor deposition (PE-CVD) chamber cleaning applications, the plasma decomposition ratios of PFC gases rank in the order C2F6 > NF3 ≫ SF6 > CF4 [1]. Higher decomposition ratio corresponds to more efficient generation of reactive fluorine species for etching and cleaning. Notably, a large amount of CF4 is formed as a decomposition byproduct from C2F6, a factor that must be considered in emissions management [1]. The decomposition ratio is strongly dependent on plasma power density but not appreciably on temperature within practical operating ranges [1].

Plasma decomposition PECVD chamber cleaning Etchant generation

Global Warming Potential: C2F6 Has Lower GWP Than SF6 but Higher Than CF4—A Critical Procurement Trade-Off

Hexafluoroethane (C2F6) has a 100-year Global Warming Potential (GWP100) of approximately 12,400, which is 1.68× higher than CF4 (7,380) but only 49% of SF6 (25,200) [1]. Alternative sources report C2F6 GWP values of 9,200 [2] to 17,035 [3], with the variation attributable to differing atmospheric lifetime and radiative forcing assumptions. In all reporting frameworks, C2F6 occupies an intermediate environmental impact position within the PFC class—more potent than CF4 but significantly less impactful than SF6.

Environmental impact GWP comparison Greenhouse gas regulation

Hexafluoroethane (C2F6): Recommended Application Scenarios Based on Quantitative Differentiated Evidence


High-Selectivity SiO2 Etching Over Silicon Substrates in Semiconductor Device Fabrication

C2F6 is indicated for plasma etching processes requiring high SiO2-to-Si selectivity (>5:1). As demonstrated by reactive ion beam etching studies, C2F6 achieves a 10:1 selectivity ratio for SiO2 over polycrystalline silicon, whereas CF4 yields less than 2:1 selectivity under identical conditions [1]. This 5-fold selectivity advantage makes C2F6 the preferred choice for contact hole etching, gate oxide patterning, and shallow trench isolation steps where underlying silicon damage cannot be tolerated. Process engineers should note that C3F8 provides equivalent selectivity, and selection between C2F6 and C3F8 should consider additional factors such as cost, GWP, and etch rate requirements.

High-Throughput SiO2 Etching in O2-Containing Inductively Coupled Plasmas

For processes where maximum SiO2 etch rate is the primary optimization criterion, C2F6/O2 discharges (optimal at 55 mol% O2) achieve significantly faster rates than C3F8/O2 discharges (optimal at 68 mol% O2) [2]. Additionally, C2F6/O2 generates approximately 50% less CF4 byproduct than C3F8/O2 under identical feed gas compositions, offering a dual benefit of higher throughput and reduced PFC emissions [2]. This application scenario is particularly relevant for high-volume dielectric layer patterning where cycle time reduction directly impacts fab productivity.

PECVD Chamber Cleaning Where Plasma Decomposition Efficiency Is Critical

C2F6 exhibits the highest plasma decomposition ratio among commonly used PFC cleaning gases, ranking above NF3, SF6, and CF4 [3]. This superior decomposition efficiency translates to more effective generation of reactive fluorine species for removing silicon-based deposits from chamber walls. When selecting a chamber cleaning gas, C2F6 offers a balance of high decomposition efficiency (superior to SF6 and CF4), moderate GWP (lower than SF6 but higher than CF4) [4], and established process compatibility in existing PE-CVD tools.

Component in Ultra-Low-Temperature Refrigeration Blends

With a standard boiling point of −78.2 °C, C2F6 (R116) serves as a critical component in mixed-refrigerant blends for ultra-low-temperature applications [5][6]. Unlike CF4 (R14), which has a boiling point of −127.8 °C and is unsuitable as a direct substitute, C2F6 occupies a distinct thermodynamic niche [6]. Flow boiling heat transfer studies of pure R116 in horizontal tubes demonstrate that heat transfer coefficients increase linearly with heat flux and exhibit weak dependence on mass flux across evaporation pressures of 0.2–0.6 MPa [7]. These characteristics support its use in cascade refrigeration systems and low-temperature environmental test chambers, though procurement decisions must account for the AIM Act phase-down of virgin high-GWP refrigerants [6].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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